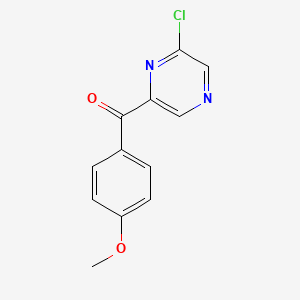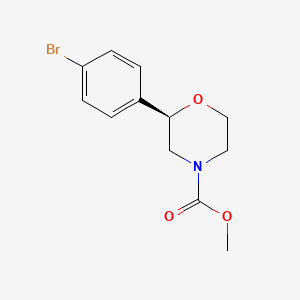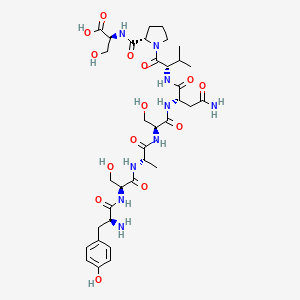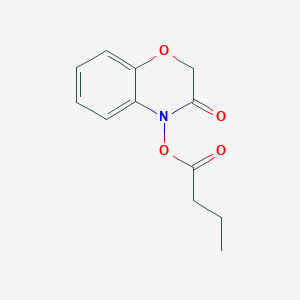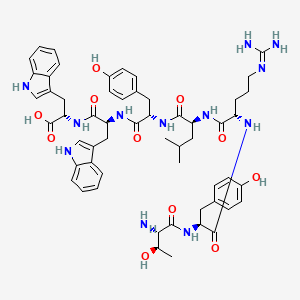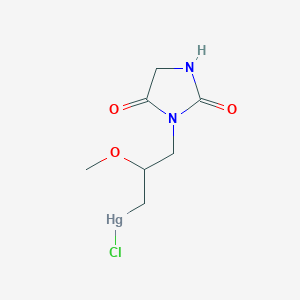![molecular formula C21H24N2O B14177223 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide CAS No. 922704-82-3](/img/structure/B14177223.png)
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide is an organic compound known for its unique structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a diphenylmethylidene group attached to an amino group, which is further connected to a dimethylhex-4-enamide backbone. Its molecular formula is C17H17NO2, and it is often used as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide typically involves the reaction of diphenylmethanone (benzophenone) with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a solvent such as toluene and a catalyst like p-toluenesulfonic acid (TsOH). The mixture is heated to around 90°C and stirred for approximately 18 hours under a nitrogen atmosphere. After the reaction is complete, the product is isolated and purified through standard separation techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Diphenylmethylidene)amino]-2,5-dimethylhex-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: Another compound with a similar diphenylmethylidene group.
N-(Diphenylmethylene)aminoacetonitrile: Shares the diphenylmethylidene moiety but differs in the rest of the structure.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
922704-82-3 |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-(benzhydrylideneamino)-2,5-dimethylhex-4-enamide |
InChI |
InChI=1S/C21H24N2O/c1-16(2)14-15-21(3,20(22)24)23-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H2,22,24) |
Clave InChI |
PBEXDXHJAPXXMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


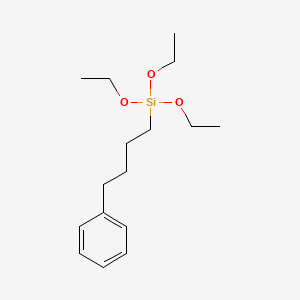
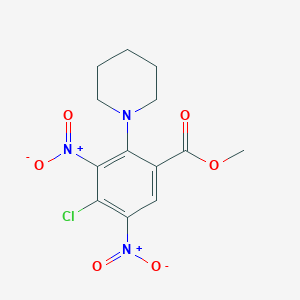
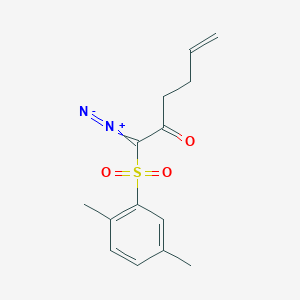
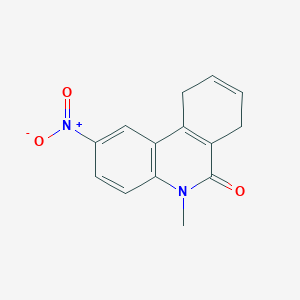
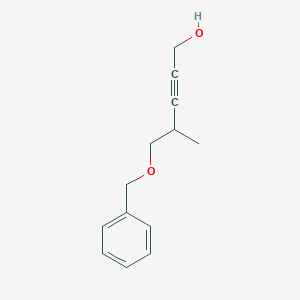
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
